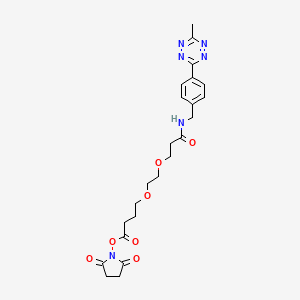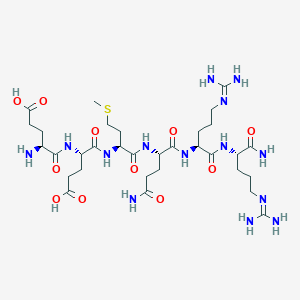
Mg(cento)-EDTA (disodium tetrahydrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium ethylenediaminetetraacetic acid disodium salt tetrahydrate: (Mg(cento)-EDTA (disodium tetrahydrate)) is a chelating agent widely used in various scientific fields. It is a derivative of ethylenediaminetetraacetic acid (EDTA) where magnesium ions are coordinated with the EDTA molecule. This compound is known for its ability to bind metal ions, making it useful in applications that require metal ion sequestration.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of magnesium ethylenediaminetetraacetic acid disodium salt tetrahydrate involves the reaction of ethylenediaminetetraacetic acid with magnesium salts in the presence of sodium hydroxide. The reaction typically proceeds as follows:
- Dissolve ethylenediaminetetraacetic acid in water.
- Add magnesium chloride or magnesium sulfate to the solution.
- Adjust the pH to around 7-8 using sodium hydroxide.
- Allow the reaction to proceed at room temperature until the formation of the magnesium ethylenediaminetetraacetic acid disodium salt is complete.
- Crystallize the product by evaporating the solvent and collect the tetrahydrate form.
Industrial Production Methods: Industrial production of magnesium ethylenediaminetetraacetic acid disodium salt tetrahydrate follows similar steps but on a larger scale. The process involves:
- Large-scale dissolution of ethylenediaminetetraacetic acid in water.
- Addition of magnesium salts and sodium hydroxide in controlled conditions.
- Continuous monitoring of pH and temperature to ensure optimal reaction conditions.
- Crystallization and purification of the product to obtain the tetrahydrate form.
化学反応の分析
Types of Reactions: Magnesium ethylenediaminetetraacetic acid disodium salt tetrahydrate primarily undergoes complexation reactions due to its chelating properties. It can form stable complexes with various metal ions, including calcium, iron, and zinc.
Common Reagents and Conditions:
Oxidation and Reduction: The compound itself does not undergo oxidation or reduction but can influence redox reactions by sequestering metal ions that act as catalysts.
Substitution: It can participate in substitution reactions where metal ions in a solution are replaced by magnesium ions from the compound.
Major Products: The major products formed from these reactions are stable metal-EDTA complexes, which are soluble in water and can be easily separated from the reaction mixture.
科学的研究の応用
Magnesium ethylenediaminetetraacetic acid disodium salt tetrahydrate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to remove metal ions from solutions, stabilize metal ions in analytical chemistry, and as a buffer in various chemical reactions.
Biology: Employed in molecular biology for the stabilization of enzymes and nucleic acids, and in cell culture media to control metal ion concentrations.
Medicine: Utilized in chelation therapy to treat heavy metal poisoning and in diagnostic assays to control metal ion concentrations.
Industry: Applied in water treatment processes to remove metal ions, in the textile industry for dyeing processes, and in the food industry as a preservative to prevent metal-catalyzed oxidation.
作用機序
The mechanism of action of magnesium ethylenediaminetetraacetic acid disodium salt tetrahydrate involves the formation of stable complexes with metal ions. The ethylenediaminetetraacetic acid molecule has multiple binding sites that can coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted reactions. This chelation process is crucial in applications where metal ion control is necessary.
類似化合物との比較
- Calcium ethylenediaminetetraacetic acid disodium salt tetrahydrate
- Zinc ethylenediaminetetraacetic acid disodium salt tetrahydrate
- Iron ethylenediaminetetraacetic acid disodium salt tetrahydrate
Comparison: Magnesium ethylenediaminetetraacetic acid disodium salt tetrahydrate is unique due to its specific affinity for magnesium ions, making it particularly useful in applications where magnesium ion control is required. Compared to other similar compounds, it offers distinct advantages in terms of stability and solubility in aqueous solutions.
特性
分子式 |
C10H22MgN2Na2O12+2 |
|---|---|
分子量 |
432.57 g/mol |
IUPAC名 |
magnesium;disodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate;tetrahydrate |
InChI |
InChI=1S/C10H16N2O8.Mg.2Na.4H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;4*1H2/q;+2;2*+1;;;;/p-2 |
InChIキー |
NTLBRFLUZXNZAU-UHFFFAOYSA-L |
正規SMILES |
C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].O.O.O.O.[Na+].[Na+].[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


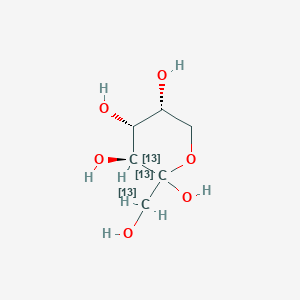
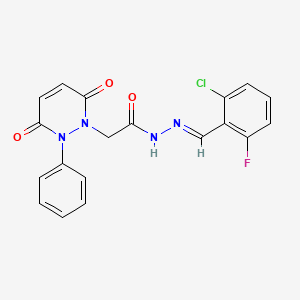
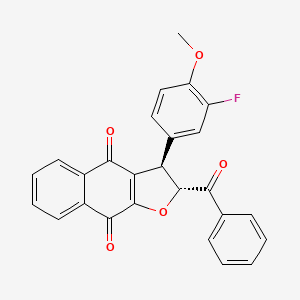
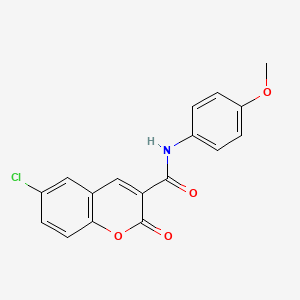
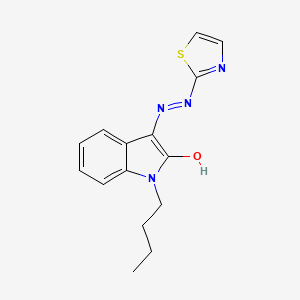
![(2S,4S,5R)-2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-5-[6-(4-chloro-2-fluoroanilino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12377258.png)
![rel-2-[4-[(2S)-2-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid](/img/structure/B12377262.png)
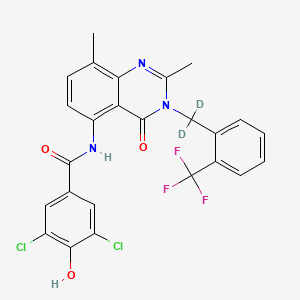
![N-cyclopropyl-3-[4-[4-(2,3-dihydroxypropoxy)benzoyl]phenyl]-4-methylbenzamide](/img/structure/B12377266.png)
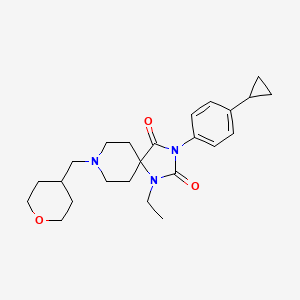
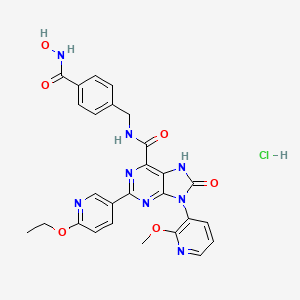
![5-[4-[[7-[[3-(2,6-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12377277.png)
